molecular formula C22H28N2O4S B11930989 G4Bta-EG4

G4Bta-EG4

Cat. No.: B11930989
M. Wt: 416.5 g/mol
InChI Key: OMNADQKBOIYQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G4Bta-EG4 involves the reaction of benzothiazole aniline with tetra (ethylene glycol) under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

G4Bta-EG4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

G4Bta-EG4 exerts its effects by inhibiting the interaction between catalase and amyloid proteins. This inhibition enhances the neurotoxicity of amyloid peptides in catalase-overexpressing neuronal cells, which is a key factor in the progression of neurodegenerative diseases. The compound targets specific molecular pathways involved in the formation and aggregation of amyloid proteins, thereby providing insights into potential therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to G4Bta-EG4 include:

Uniqueness of this compound

What sets this compound apart from other similar compounds is its specific ability to inhibit the interaction between catalase and amyloid proteins. This unique property makes it particularly valuable in the study of neurodegenerative diseases and the development of potential therapeutic agents .

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[2-[2-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C22H28N2O4S/c1-17-2-7-20-21(16-17)29-22(24-20)18-3-5-19(6-4-18)23-8-10-26-12-14-28-15-13-27-11-9-25/h2-7,16,23,25H,8-15H2,1H3

InChI Key

OMNADQKBOIYQPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NCCOCCOCCOCCO

Origin of Product

United States

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